molecular formula C25H24N4O2S B2556179 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 2034371-94-1

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Katalognummer B2556179
CAS-Nummer: 2034371-94-1
Molekulargewicht: 444.55
InChI-Schlüssel: ZMBKUFLQEMHYLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The exploration into the realm of heterocyclic compounds, such as 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide, reveals significant antimicrobial properties. Studies have demonstrated the synthesis of new heterocycles incorporating various moieties that have been evaluated for their antimicrobial effectiveness. These compounds have been characterized by various spectroscopic methods and tested against a spectrum of microbial agents, showcasing potential in the development of new antimicrobial agents (Bondock et al., 2008).

Radiosynthesis for Imaging Applications

In the field of diagnostic imaging, particularly positron emission tomography (PET), novel series of compounds including 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for imaging translocator proteins. These compounds, with specific structural features allowing for fluorine-18 labeling, have been synthesized and evaluated for their potential in vivo imaging capabilities. This advancement in radiosynthesis techniques enhances the understanding of various physiological and pathological processes, offering a promising avenue for future research in diagnostic imaging (Dollé et al., 2008).

Anti-inflammatory and Dual Enzyme Inhibition

Explorations into the pharmacological profile of certain pyrrolizine derivatives have unveiled their capability as dual inhibitors of cyclo-oxygenase and 5-lipoxygenase enzymes. This attribute signifies a potential therapeutic application in treating conditions associated with inflammation, showcasing the versatility of heterocyclic compounds in addressing complex biological mechanisms. Such findings underscore the therapeutic potential of these compounds beyond their antimicrobial properties, opening new pathways for anti-inflammatory drug development (Laufer et al., 1994).

Novel Antimicrobial and Antiviral Agents

The synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives highlight a novel class of compounds with promising antimicrobial and antiviral activities. This research has led to the development of compounds exhibiting significant activity against a range of microbial and viral pathogens, including those responsible for Newcastle disease. Such studies not only expand the application spectrum of heterocyclic compounds but also contribute to the ongoing search for new therapeutic agents capable of combating infectious diseases (Hilmy et al., 2021).

Eigenschaften

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-15-8-9-18(12-16(15)2)27-21(30)14-32-25-28-22-20(17-6-4-3-5-7-17)13-26-23(22)24(31)29(25)19-10-11-19/h3-9,12-13,19,26H,10-11,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBKUFLQEMHYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.